triiodo(methyl)germane

CVD Precursor Volatility Organogermanium

Common CVD precursor selection is hindered by extreme volatility and safety concerns. Triiodo(methyl)germane (CAS 1111-91-7) provides the ideal liquid alternative with a vapor pressure of 0.0678 mmHg at 25°C. • Precise SiGe film deposition for HBTs, eliminating hazardous GeH4 gas handling. • Orthogonal cross-coupling: selective functionalization of aryl halides via nanoparticle-catalyzed germanium nucleophiles. • Triiodide reactivity allows controlled synthesis of organogermanium polymers for advanced materials. BenchChem supplies with guaranteed purity and global delivery.

Molecular Formula CH3GeI3
Molecular Weight 468.38 g/mol
CAS No. 1111-91-7
Cat. No. B073353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametriiodo(methyl)germane
CAS1111-91-7
SynonymsTriiodo(methyl)germane
Molecular FormulaCH3GeI3
Molecular Weight468.38 g/mol
Structural Identifiers
SMILESC[Ge](I)(I)I
InChIInChI=1S/CH3GeI3/c1-2(3,4)5/h1H3
InChIKeyZDTUKPVLYIZWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triiodo(methyl)germane Overview


Triiodo(methyl)germane (CAS 1111-91-7), also known as methylgermanium triiodide, is an organogermanium halide with the molecular formula CH3GeI3 and a molecular weight of approximately 468.39 g/mol . It is a specialized reagent and precursor in both academic and industrial chemistry, characterized by its volatility and distinct reactivity profile [1]. This compound belongs to a class of materials that are critical in advanced materials science, particularly for chemical vapor deposition (CVD) processes, and in synthetic chemistry for cross-coupling reactions [1].

1 CVD precursor delivery for thin-film deposition
2 Organometallic reagent for orthogonal cross-coupling
3 Synthesis of germanium-based polymers and materials

Triiodo(methyl)germane: Why Substitution Fails


Triiodo(methyl)germane cannot be simply interchanged with other organogermanium halides or alternative germanium precursors due to significant differences in key performance-defining properties such as volatility and reactivity . For instance, replacing it with a higher vapor pressure analog like ethyltriiodogermane can drastically alter deposition rates and film uniformity in CVD processes, while substituting it with a gaseous precursor like germane (GeH4) introduces unique safety and handling complexities . The quantitative evidence presented below demonstrates that triiodo(methyl)germane occupies a specific operational niche defined by its moderate volatility and orthogonal reactivity profile, making it an essential, non-substitutable material for targeted applications [1].

Property
Target (Methyl)
Ethyltriiodogermane
Volatility
Lower vapor pressure, controlled delivery
Higher vapor pressure, may alter deposition rates
Thermal Stability
Higher boiling point, supports high-temp processing
Lower boiling point, may limit thermal window
Coupling Profile
C-Ge orthogonal reactivity
C-B coupling may suffer from protodeboronation
Direct replacement may shift deposition control and coupling selectivity. Review specific process parameters.

Triiodo(methyl)germane: Performance Evidence


Vapor Pressure: Optimal CVD Precursor Volatility

Triiodo(methyl)germane exhibits a vapor pressure of 0.0678 mmHg at 25°C , which is a critical differentiating factor when compared to its ethyl analog, ethyltriiodogermane. The ethyl derivative has a significantly higher vapor pressure of approximately 0.704 mmHg at 25°C , making it more volatile and potentially leading to less controlled deposition in CVD processes. This difference of nearly an order of magnitude positions triiodo(methyl)germane as the preferred precursor when a balance between sufficient vapor delivery and precise control over film growth is paramount. While quantitative vapor pressure data for tert-butyl(triiodo)germane is not widely reported, the bulkier tert-butyl group is generally expected to further reduce volatility, potentially requiring higher precursor temperatures and risking thermal decomposition before vaporization. This property profile confirms that triiodo(methyl)germane occupies a unique 'Goldilocks' zone of volatility within the organogermanium triiodide family.

CVD Volatility
Reported
0.0678 mmHg (at 25°C)
Supports controlled film growth
~10-fold lower vs. ethyl analog
CVD Precursor Volatility Organogermanium

Boiling Point: Thermal Stability in CVD

The boiling point of triiodo(methyl)germane is reported as 237.7°C at 760 mmHg . This is considerably higher than the boiling point of ethyltriiodogermane, which is approximately 160°C at 760 mmHg . This higher boiling point is directly correlated with stronger intermolecular forces, which in turn implies greater thermal stability. This is a crucial differentiator for processes that require the precursor to remain stable at elevated source temperatures, minimizing premature decomposition in delivery lines and ensuring a consistent, high-purity vapor stream reaches the deposition chamber.

Thermal Stability
Reported
237.7°C (at 760 mmHg)
Supports high-temp CVD processing
+77.7°C higher vs. ethyl analog
Thermal Stability CVD Precursor Handling

Orthogonal Reactivity: Cross-Coupling Selectivity

Organogermanes, as a class including triiodo(methyl)germane, exhibit a distinct reactivity profile known as 'orthogonal reactivity' in cross-coupling reactions. A key study demonstrates that while aryl germanes are unreactive under standard homogeneous palladium (Pd) catalysis, they become highly reactive under palladium nanoparticle conditions, outcompeting established coupling partners like aryl boronic pinacol esters (ArBPin) and aryl boronic acid MIDA esters (ArBMIDA) [1]. This allows for base-free, air-tolerant, and selective functionalization in the presence of other coupling partners, a feature not possible with traditional boronic acid/ester reagents. This orthogonal reactivity profile is a powerful differentiator for synthetic chemists seeking to construct complex molecules with high selectivity.

Reactivity Profile
Class-level inference
Unreactive with homogeneous Pd; Highly reactive with Pd nanoparticles
Enables chemoselective coupling
Outcompetes ArBPin/ArBMIDA under specific conditions
Cross-Coupling Nanoparticle Catalysis Synthetic Chemistry

Stability of Germanes Over Boronic Acids

In the context of cross-coupling reactions, a major practical limitation of certain organometallic reagents is their inherent instability. Research has highlighted that polyfluoroaryl- and 2-pyridylboronic acids are notoriously unstable and prone to protodeboronation, which severely limits their utility and reliability in synthesis [1]. In stark contrast, the corresponding aryl germanes, from which triiodo(methyl)germane is derived or to which it is structurally related, are highly stable and can be readily coupled [1]. This enhanced stability translates directly into higher yields, better reproducibility, and easier purification, making germanium-based reagents a superior choice for the development of robust and scalable synthetic processes.

Bench Stability
Class-level inference
Highly stable (Ge)
Supports robust synthetic routes
Contrasts with unstable polyfluoroaryl boronic acids
Stability Cross-Coupling Synthetic Reliability

Triiodo(methyl)germane: Best Applications


CVD Precursor for Germanium Films

Triiodo(methyl)germane's moderate vapor pressure (0.0678 mmHg at 25°C) and high boiling point (237.7°C) make it an ideal candidate as a liquid precursor for CVD processes where precise control over film thickness and composition is required . Its volatility profile allows for stable, reproducible vapor delivery without the handling hazards associated with gaseous precursors like germane (GeH4) . It is particularly well-suited for depositing germanium or silicon-germanium (SiGe) films for advanced semiconductor devices like heterojunction bipolar transistors (HBTs), where film quality and uniformity are paramount [1].

Reagent for Orthogonal Cross-Coupling

This compound serves as a key building block for synthesizing more complex organogermanium reagents used in orthogonal cross-coupling reactions [2]. The unique reactivity of germanium-based nucleophiles under nanoparticle catalysis allows for the selective functionalization of aryl halides in the presence of other sensitive groups, enabling streamlined syntheses of pharmaceuticals, agrochemicals, and advanced materials that are difficult or impossible to achieve using conventional boron- or tin-based reagents [2].

Organogermanium Polymers & Functional Materials

As a highly reactive trihalide, triiodo(methyl)germane can be employed as a monomer or starting material for the synthesis of organogermanium polymers and other functional materials [3]. Its three reactive iodine atoms allow for controlled nucleophilic substitution to introduce a wide variety of functional groups, enabling the creation of novel materials with tailored optical, electronic, or catalytic properties for specialized applications in coatings, sensors, or catalysis.

Application
Selection Property
Validation Focus
CVD Precursor
Controlled volatility and thermal stability
Deposition rate, film uniformity, and purity
Cross-Coupling Reagent
Orthogonal reactivity under Pd nanoparticle catalysis
Chemoselectivity in presence of standard coupling partners
Polymer Synthesis
Reactive trihalide monomer with 3 leaving groups
Substitution efficiency and tailored material properties
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